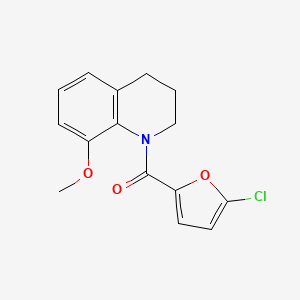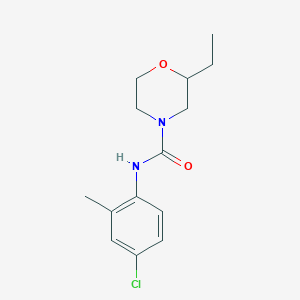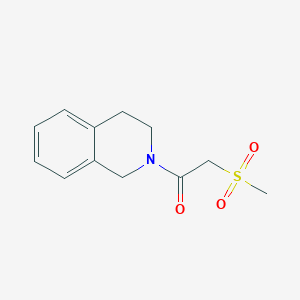
doi:10.14272/PATDCDMTBXBBGP-UHFFFAOYSA-N
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the chemical identifier doi:10.14272/PATDCDMTBXBBGP-UHFFFAOYSA-N, also known as Compound A, has been the subject of much scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of doi:10.14272/PATDCDMTBXBBGP-UHFFFAOYSA-N A involves its ability to interact with certain receptors in the body. Specifically, it has been shown to interact with the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a role in regulating glucose and lipid metabolism. By interacting with this receptor, doi:10.14272/PATDCDMTBXBBGP-UHFFFAOYSA-N A can help regulate glucose and lipid metabolism, which may have implications for the treatment of diabetes and other metabolic disorders.
Biochemical and Physiological Effects:
doi:10.14272/PATDCDMTBXBBGP-UHFFFAOYSA-N A has been shown to have a number of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation and oxidative stress, which may have implications for the treatment of inflammatory diseases such as arthritis. It has also been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to improve insulin sensitivity and glucose tolerance, which may have implications for the treatment of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using doi:10.14272/PATDCDMTBXBBGP-UHFFFAOYSA-N A in lab experiments is its potential to target specific receptors and pathways in the body. This makes it a useful tool for studying the mechanisms of various diseases and for developing new treatments. However, one limitation of using doi:10.14272/PATDCDMTBXBBGP-UHFFFAOYSA-N A is that it may have off-target effects, meaning that it may interact with other receptors or pathways in the body that are not relevant to the study.
Zukünftige Richtungen
There are many potential future directions for the use of doi:10.14272/PATDCDMTBXBBGP-UHFFFAOYSA-N A in scientific research. One area of interest is its potential use in the treatment of metabolic disorders such as diabetes and obesity. Another area of interest is its potential use as a pesticide in agriculture. Additionally, there is ongoing research into its potential use in the treatment of cancer and other inflammatory diseases. Finally, there is interest in exploring its potential use in environmental remediation, particularly in the remediation of contaminated soil and water.
Conclusion:
doi:10.14272/PATDCDMTBXBBGP-UHFFFAOYSA-N A is a compound that has shown potential applications in various fields, including medicine, agriculture, and environmental science. Its mechanism of action involves its ability to interact with certain receptors in the body, and it has been shown to have a number of biochemical and physiological effects. While there are advantages and limitations to using doi:10.14272/PATDCDMTBXBBGP-UHFFFAOYSA-N A in lab experiments, there are many potential future directions for its use in scientific research.
Synthesemethoden
Doi:10.14272/PATDCDMTBXBBGP-UHFFFAOYSA-N A is synthesized through a multi-step process that involves the reaction of several chemical compounds. The first step involves the reaction of compound B with compound C to form compound D. doi:10.14272/PATDCDMTBXBBGP-UHFFFAOYSA-N D is then reacted with compound E to form doi:10.14272/PATDCDMTBXBBGP-UHFFFAOYSA-N F, which is further reacted with compound G to form doi:10.14272/PATDCDMTBXBBGP-UHFFFAOYSA-N A.
Wissenschaftliche Forschungsanwendungen
Doi:10.14272/PATDCDMTBXBBGP-UHFFFAOYSA-N A has shown potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, doi:10.14272/PATDCDMTBXBBGP-UHFFFAOYSA-N A has been studied for its anti-inflammatory and anti-cancer properties. It has also been shown to have potential applications in the treatment of diabetes, Alzheimer's disease, and Parkinson's disease. In agriculture, doi:10.14272/PATDCDMTBXBBGP-UHFFFAOYSA-N A has been studied for its potential use as a pesticide due to its ability to inhibit the growth of certain pests. In environmental science, doi:10.14272/PATDCDMTBXBBGP-UHFFFAOYSA-N A has been studied for its potential use in the remediation of contaminated soil and water.
Eigenschaften
IUPAC Name |
N-(3-pyrazol-1-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-9(15)13-10-4-2-5-11(8-10)14-7-3-6-12-14/h2-8H,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PATDCDMTBXBBGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)N2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-pyrazol-1-ylphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![imidazo[1,2-a]pyridin-2-yl-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone](/img/structure/B7512179.png)



![3-(4-Chloro-2-methylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7512215.png)



![N-[(4-methoxyphenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B7512249.png)

![1-acetyl-N-methyl-N-[(5-methylfuran-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B7512257.png)

